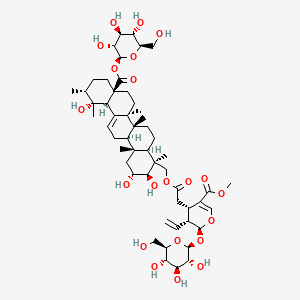

![molecular formula C5H9NO2S B1141543 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide CAS No. 1352546-75-8](/img/structure/B1141543.png)

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes involves photolysis or thermolysis of 6-azidofulvenes, which are accessible through nucleophilic substitution reactions or by nucleophilic addition of hydrazoic acid to ethenylidene-cyclopentadiene (Banert et al., 2002). Similarly, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid are synthesized through subsequent ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles, adding to the family of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).

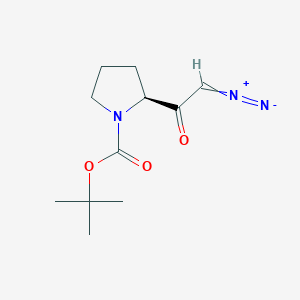

Molecular Structure Analysis

The molecular structure of 1-azaspiro compounds has been analyzed through various spectroscopic methods. For instance, the UV photoelectron spectrum of 2-methyl-1-azaspiro[2.4]hepta-1,4,6-triene was recorded and analyzed using density functional theory (DFT) B3LYP calculations, revealing substantial homoconjugative interactions (Banert et al., 2002).

Chemical Reactions and Properties

1-Azaspiro[3.3]heptanes have been validated biologically as bioisosteres of piperidine, with their synthesis involving thermal [2+2] cycloaddition and subsequent reduction of the β-lactam ring with alane producing 1-azaspiro[3.3]heptanes (Kirichok et al., 2023).

Physical Properties Analysis

The physical properties of related compounds, such as 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, have been improved through synthesis modifications. These compounds are isolated as sulfonic acid salts to yield a more stable and soluble product, enabling access to a wider range of reaction conditions (van der Haas et al., 2017).

科学的研究の応用

Metallic and Metal Oxide Nanoparticles in Medicine

Metallic and metal oxide nanoparticles, including titanium dioxide nanoparticles, have gained significant attention for their potential use in novel medical therapies. Their ability to produce reactive oxygen species (ROS) upon UV light illumination in aqueous media has been exploited in photodynamic therapy (PDT) for treating various diseases, including psoriasis and cancer. These nanoparticles, by themselves or in composites, can act as photosensitizers in PDT, indicating the potential for similar compounds to be utilized in medical applications where controlled ROS generation is beneficial (Ziental et al., 2020).

Catalytic Applications

Research on catalysts, such as the dehydrogenation of ethylbenzene to styrene with carbon dioxide over ZrO2-based composite oxide catalysts, highlights the importance of catalyst design in chemical manufacturing. The utilization of CO2 as a soft oxidant in catalytic processes has been of interest due to its environmental and efficiency benefits. This suggests that compounds like "1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide" could find applications in catalysis, especially in processes involving CO2 or other small molecules (Reddy et al., 2008).

Controlled Release Systems

The development of controlled release systems for gaseous or volatile active compounds, such as 1-methylcyclopropene (1-MCP) and chlorine dioxide (ClO2), for the preservation of fresh produce, indicates a growing interest in stabilizing and controlling the release of active compounds. This research area could provide insights into potential applications for "1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide" in agriculture or food storage, where controlled release of certain compounds can improve safety and quality (Chen et al., 2020).

Safety and Hazards

特性

IUPAC Name |

1λ6-thia-6-azaspiro[3.3]heptane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-9(8)2-1-5(9)3-6-4-5/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUZKYIHZUIZQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C12CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。